molecular formula C11H12N4O2 B1433459 Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706459-79-1

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Cat. No. B1433459
CAS RN: 1706459-79-1
M. Wt: 232.24 g/mol
InChI Key: QSYNSILMWOBEGC-UHFFFAOYSA-N
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Description

“Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate” is a complex organic compound. It contains a methyl benzoate group and a 5-methyl-1H-tetrazol group. Methyl benzoate is a commonly used reagent in organic chemistry with the formula C6H5COOCH3. The 5-methyl-1H-tetrazol group is a type of tetrazole, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .

Scientific Research Applications

Click Chemistry Synthesis

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: is a valuable compound in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The tetrazole moiety is particularly significant due to its reactivity and stability, making it an ideal candidate for synthesizing novel compounds through eco-friendly approaches .

Medicinal Chemistry

In medicinal chemistry, the tetrazole ring of this compound serves as a bioisostere for the carboxylate group. This property is exploited in drug design to improve the pharmacokinetic properties of new drugs, as tetrazoles can mimic the function of carboxylic acids while offering better absorption and metabolic stability .

Pharmaceutical Applications

The tetrazole structure is known for its role in pharmaceuticals, particularly in the development of antihypertensive agents such as angiotensin II receptor antagonists. The electron density of the tetrazole nitrogen allows the formation of stable metallic compounds and molecular complexes, which can be beneficial in creating new pharmaceuticals .

Molecular Docking Studies

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate: can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This process is crucial in the rational design of drugs, as it helps in understanding the potential interactions between drugs and their targets .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds. Its tetrazole ring can stabilize the negative charge by delocalization, which is advantageous in creating compounds with desired properties for further research in chemistry and material science .

Biochemistry Research

In biochemistry, the compound’s solubility in water and acetonitrile makes it suitable for DNA synthesis. The presence of free N-H in the tetrazole ring contributes to its acidic nature, allowing it to participate in biochemical reactions that require a specific pH range .

Mechanism of Action

Target of Action

Compounds with a tetrazole group, such as 1h-tetrazol-5-yl derivatives, have been known to exhibit potent angiotensin ii antihypertensive activity . Therefore, it’s plausible that Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate may interact with similar targets.

Mode of Action

Compounds with similar structures have been observed to form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This interaction could potentially lead to changes in the target’s function.

Biochemical Pathways

Given the potential antihypertensive activity of similar compounds , it’s possible that this compound may influence pathways related to blood pressure regulation and cardiovascular function.

Result of Action

Similar compounds have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

properties

IUPAC Name

methyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-12-13-14-15(8)7-9-3-5-10(6-4-9)11(16)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNSILMWOBEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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